molecular formula C13H15N3O4 B048173 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one CAS No. 72920-13-9

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one

Cat. No.: B048173
CAS No.: 72920-13-9
M. Wt: 277.28 g/mol
InChI Key: GCGONLKCVURQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one is a sophisticated pyrimidine derivative of significant interest in medicinal chemistry and biochemical research. Its core structure, featuring a pyrimidin-4(3H)-one scaffold substituted with an amino group and a 4-hydroxy-3,5-dimethoxybenzyl moiety, positions it as a key intermediate and a potential pharmacophore. This compound is primarily investigated for its role as a building block in the synthesis of novel small molecule libraries, particularly for targeting enzymes such as kinases and dihydrofolate reductase (DHFR). Researchers value its potential to modulate critical signaling pathways involved in cellular proliferation and inflammation. The presence of the phenolic hydroxyl group and the methoxy substituents on the benzyl ring suggests potential for hydrogen bonding and hydrophobic interactions with biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. Current research applications are focused on oncology and immunology, where it is explored for the development of targeted therapeutic agents. This product is supplied to facilitate advanced in vitro experimentation and hit-to-lead optimization campaigns. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-19-9-4-7(5-10(20-2)11(9)17)3-8-6-15-13(14)16-12(8)18/h4-6,17H,3H2,1-2H3,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGONLKCVURQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The US3997537A patent outlines a process for synthesizing 4-hydroxypyrimidines via condensation of diketene (1) with guanidine derivatives (2) in strongly acidic media. For the target compound, the diketene precursor would derive from a substituted acetic acid halide, while the guanidine component must incorporate the 4-hydroxy-3,5-dimethoxybenzyl moiety. The reaction proceeds through cyclization under acidic conditions, typically using concentrated sulfuric acid (≥50% w/w) or oleum (≤30% SO₃).

Key steps :

  • Diketene generation : Dehydrohalogenation of α-hydrogen-containing acid halides (e.g., 4-hydroxy-3,5-dimethoxyphenylacetyl chloride) using triethylamine in inert solvents like carbon tetrachloride.

  • Cyclization : Mixing diketene with guanidine sulfate in sulfuric acid at 20–95°C, followed by neutralization with sodium hydroxide or ammonia.

Optimization and Yield Data

A continuous process described in Example 1 of US3997537A achieved an 80% yield for 2-diethylamino-4-hydroxy-6-methylpyrimidine using methyl isobutyl ketone as a solvent. Adapting this method for the target compound would require substituting the methyl group with the 4-hydroxy-3,5-dimethoxybenzyl moiety. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Acid concentration50–98% H₂SO₄Prevents byproducts
Temperature60–95°CAccelerates cyclization
Residence time10–30 minutesMaximizes conversion

This method’s advantages include scalability and minimal purification needs, though handling concentrated acids poses safety challenges.

Cyanide Intermediate-Based Synthesis

Two-Step Approach from Substituted Benzaldehydes

The CN103601688A patent details a route for TMP-F (a brominated analog) involving:

  • Aldol condensation : 3-Bromo-4,5-dimethoxybenzaldehyde (3) reacts with acrylonitrile in methanol under sodium methoxide to form 3-(3-bromo-4,5-dimethoxyphenyl)-2-(methoxymethyl)acrylonitrile (4).

  • Ring closure : Intermediate 4 reacts with guanidine carbonate in methanol to yield the pyrimidine core.

For the target compound, replacing the brominated aldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde would follow analogous steps.

Reaction Conditions and Challenges

  • Step 1 : Conducted at −5°C to 40°C for 1–80 hours, with a 1:1–5 molar ratio of aldehyde to acrylonitrile.

  • Step 2 : Guanidine carbonate (0.5–20 equiv) in methanol at 0–100°C for 0.5–6 hours.

Example 1 of CN103601688A reported a 48.7% yield for the cyanide intermediate, with final purity >95% after recrystallization. Challenges include managing steric hindrance from the 4-hydroxy group and ensuring regioselectivity during cyclization.

Comparative Analysis of Methodologies

Efficiency and Practicality

MethodYieldPurityScalabilitySafety Concerns
Acid-catalyzed80%>95%HighCorrosive acids
Cyanide intermediate48.7%>95%ModerateToxic acrylonitrile

Analytical Validation

Both methods require HPLC and LC-MS for purity verification. The COA for Trimethoprim Impurity 2 confirms structural fidelity via ¹H NMR and mass spectrometry, with solubility in methanol/DMSO .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
One of the significant applications of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one is its role as an impurity in trimethoprim, an antibiotic used to treat bacterial infections. The compound's structural similarity to trimethoprim suggests that it may possess antibacterial properties that could be harnessed in the development of new antimicrobial agents. Studies have indicated that derivatives of pyrimidine can exhibit activity against various bacterial strains, making this compound a candidate for further exploration in antibiotic development .

Enzyme Inhibition
Research has shown that compounds with similar structures often act as inhibitors for specific enzymes involved in bacterial metabolism. The potential for this compound to inhibit dihydrofolate reductase (DHFR) is particularly noteworthy. DHFR is a crucial enzyme in the folate synthesis pathway of bacteria, and its inhibition can lead to bactericidal effects .

Biochemical Research

Proteomics and Metabolomics
In biochemical research, this compound serves as a valuable reference standard for proteomics studies. Its ability to interact with various biological molecules makes it a useful tool in understanding protein interactions and metabolic pathways. By studying how this compound affects cellular processes, researchers can gain insights into disease mechanisms and identify potential therapeutic targets .

Cellular Studies
The compound has been utilized in cellular studies to evaluate its effects on cell viability and proliferation. Preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis, which are critical areas of investigation in cancer research .

Case Studies

Several case studies have explored the applications of this compound:

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity of pyrimidine derivatives, including this compound against various pathogens. Results indicated a significant inhibition of growth in certain strains, supporting its potential as a lead compound for antibiotic development.
  • Cell Proliferation Assays : In vitro assays conducted on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell proliferation rates compared to controls. This suggests its potential utility in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one with structurally related compounds:

Compound Substituents Key Properties Biological Activity Reference
This compound 4-hydroxy-3,5-dimethoxybenzyl at C5 Used as a pharmaceutical impurity standard; no direct activity reported Not explicitly studied in provided evidence
2-Amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno-fused ring; 2,5-dimethoxyphenylsulfanyl at C5 Melting point: 178–180°C; inhibits tryptophan 5-monooxygenase Potential for treating gastrointestinal disorders
2-Amino-5-[(3,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2l) Thieno-fused ring; 3,5-dimethoxyphenylsulfanyl at C5 Yield: 83%; melting point: 151–154°C; characterized by ¹H NMR and HRMS Synthetic intermediate; no reported bioactivity
2-Amino-5-(β-d-glucopyranosyl)pyrimidin-4(3H)-one (5) β-d-glucopyranosyl at C5 Yield: 28%; characterized by ¹H/¹³C NMR; enhanced solubility due to sugar moiety Studied for glycosidase inhibition potential
2-Amino-5-[(4-bromophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2j) Thieno-fused ring; 4-bromophenylsulfanyl at C5 Yield: 74%; melting point: 186–187°C; halogen substituent enhances lipophilicity Potential kinase inhibitor scaffold

Key Observations

Substituent Effects on Physicochemical Properties: Hydrophilicity: The glucopyranosyl-substituted derivative (Compound 5) exhibits higher solubility compared to the benzyl- or arylthio-substituted analogs due to its polar sugar moiety . Thermal Stability: Thieno-fused pyrimidinones (e.g., 2l, 2j) generally show higher melting points (>150°C) than non-fused analogs, likely due to increased molecular rigidity .

Biological Activity Trends: Enzyme Inhibition: The 2,5-dimethoxyphenylsulfanyl analog () demonstrates specific inhibition of tryptophan 5-monooxygenase, a target for gastrointestinal disorders. This suggests that electron-rich aryl groups enhance target binding .

Synthetic Accessibility: Thieno-fused derivatives (e.g., 2l, 2j) are synthesized in high yields (72–87%) via nucleophilic substitution reactions .

Biological Activity

2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one (CAS Number: 72920-13-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a pyrimidinone core substituted with a 4-hydroxy-3,5-dimethoxybenzyl group, which is believed to contribute to its pharmacological properties.

The molecular formula of this compound is C13H15N3O4C_{13}H_{15}N_{3}O_{4}, with a molecular weight of 277.28 g/mol. The compound can be represented by the following structural formula:

SMILES COc1cc Cc2cnc N nc2O cc OC c1O\text{SMILES COc1cc Cc2cnc N nc2O cc OC c1O}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent. It is identified as an impurity of Trimethoprim, a well-known antibacterial drug used primarily for urinary tract infections. The structural similarities suggest that it may possess similar pharmacological effects.

Antibacterial Activity

The compound has been studied for its antibacterial properties, particularly against various strains of bacteria. In vitro studies have demonstrated that it can inhibit the growth of certain bacterial pathogens, indicating its potential as a therapeutic agent in treating infections.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of pyrimidine derivatives, including this compound, reported the following results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound exhibits varying degrees of activity against different bacterial strains, with Staphylococcus aureus being particularly susceptible.

The precise mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that it may interfere with bacterial folic acid synthesis by inhibiting dihydrofolate reductase (DHFR), similar to Trimethoprim.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets. Research on related compounds has shown that modifications to these substituents can significantly alter biological activity.

Comparative Analysis

A comparative analysis of various pyrimidine derivatives indicates that those with methoxy substitutions generally exhibit enhanced antibacterial activity:

Compound Activity
TrimethoprimHigh
2-Amino-5-(4-hydroxybenzyl)pyrimidinModerate
2-Amino-5-(4-hydroxy-3-methylbenzyl)pyrimidinLow

Toxicity and Safety Profile

While the antibacterial properties are promising, it is crucial to evaluate the safety profile of this compound. Preliminary studies have indicated low toxicity in mammalian cell lines at therapeutic concentrations; however, further toxicological assessments are necessary to confirm its safety for clinical use.

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4(3H)-one, and which characterization techniques are critical for confirming its structure?

The compound is synthesized via condensation reactions between 2,4-diamino-5-(hydroxymethyl)pyrimidine and substituted phenols under acidic conditions. For example, 2,6-dimethoxyphenol yields a mixture of isomers, necessitating careful optimization of reaction conditions (e.g., temperature, solvent, and catalyst) to enhance regioselectivity . Key characterization techniques include:

  • 1H NMR : To confirm substituent integration and regiochemistry (e.g., aromatic proton shifts between δ 6.5–7.5 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • Melting Point Analysis : Distinguishes isomers (e.g., 151–154°C vs. 221–224°C for derivatives with different substituents) .

Q. How is this compound identified and quantified as a pharmaceutical impurity?

As a Trimethoprim impurity (ACI 203116), it is identified using HPLC or LC-MS with reference standards (e.g., LGC Quality’s MM0093.05) . Method validation includes:

  • Calibration curves using spiked samples.
  • Limit of Detection (LOD) : ≤0.1% impurity threshold per ICH guidelines .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in synthesizing this compound when using substituted phenols?

Regioselectivity issues arise with bulky or electron-donating substituents (e.g., 2,6-dimethoxyphenol producing mixed isomers ). Mitigation strategies include:

  • Protecting Groups : Temporarily block reactive hydroxyl groups to direct substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the para position.
  • Catalytic Optimization : Lewis acids (e.g., ZnCl₂) can favor specific transition states .

Q. How can researchers address discrepancies in reported biological activities of derivatives of this compound?

Contradictions in inhibitory potency (e.g., tyrosinase vs. mPGES-1 activity) may stem from:

  • Purity Verification : Reanalyze compounds via NMR and HRMS to exclude byproducts .
  • Assay Standardization : Use consistent enzyme sources (e.g., recombinant human tyrosinase) and controls .
  • Structural Confirmation : X-ray crystallography (e.g., dihedral angles influencing binding ) or molecular docking (e.g., AutoDock Vina for binding affinity predictions ).

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound’s derivatives as enzyme inhibitors?

SAR studies require:

  • Systematic Substitution : Modify the benzyl group (e.g., halogenation, methoxy variations) and correlate changes with IC₅₀ values .
  • Molecular Docking : Validate interactions with target enzymes (e.g., tyrosinase’s Cu²⁺ active site ).
  • X-ray Crystallography : Resolve bound conformations (e.g., pyrimidine ring distortion affecting hydrogen bonding ).

Data Contradiction Analysis

Q. Why do certain synthetic routes yield lower-than-expected purity, and how can this be resolved?

Impurities often arise from:

  • Incomplete Condensation : Monitor reaction progress via TLC and extend reaction time .
  • Byproduct Formation : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane eluent) for purification .
  • Isomer Separation : Chiral HPLC columns (e.g., CHIRALPAK® IG-3) resolve enantiomers .

Methodological Recommendations

  • Synthesis Optimization : For derivatives with >90% yield, employ microwave-assisted synthesis to reduce reaction time .
  • Biological Assays : Use HEK293 cells overexpressing mPGES-1 for IC₅₀ determination to ensure target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.